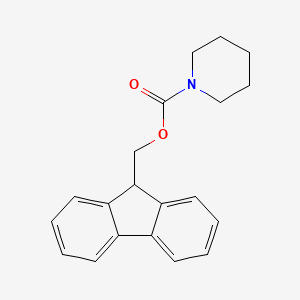
(9H-fluoren-9-yl)methyl piperidine-1-carboxylate
Cat. No. B3180587
Key on ui cas rn:
207558-19-8
M. Wt: 307.4 g/mol
InChI Key: TYMIFYJJOPYXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07629318B2
Procedure details


A solution of 7.4 g Fmoc-βPhPro-OH in 120 ml dry DCM was added to 12.0 g 2-chlorotrityl chloride resin (0.83 mmol/g, Novabiochem). DIPEA (3.0 ml) was added and the mixture was shaken for 10 min. Additional 4.5 ml DIPEA were added and shaking was continued for 145 min. Methanol (10 ml) was added the mixture was shaken for another 25 min. The resin was filtered off, washed with DCM (5×100 ml), methanol (2×100 ml) and DCM (4×100 ml). A small sample was dried carefully and deprotected with DCM/piperidine (1:1) for 30 min. Photometric determination of the resulting Fmoc-piperidine adduct (absorption at 301 nm) gave a resin loading of 0.54 mmol/g. The remaining resin was treated with 100 ml DCM and 80 ml piperidine at r.t. for 160 min, washed with DCM (10×100 ml) and diethyl ether (4×80 ml) and dried in vacuo to give 14.37 g HβPhPro-2-chlorotrityl resin.
Name
Fmoc-βPhPro-OH
Quantity
7.4 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:15]([O:17][CH2:18][CH:19]2[C:31]3[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:25]3[C:20]2=[CH:21][CH:22]=[CH:23][CH:24]=3)=[O:16])CC[CH:6]([C:9]2[CH:14]=[CH:13]C=CC=2)[C@H:2]1C(O)=O.C1C=CC(C(Cl)(C2C(Cl)=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(C(C)C)C(C)C.CO>C(Cl)Cl>[C:15]([N:1]1[CH2:13][CH2:14][CH2:9][CH2:6][CH2:2]1)([O:17][CH2:18][CH:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]2[C:20]1=[CH:21][CH:22]=[CH:23][CH:24]=2)=[O:16]
|
Inputs


Step One
|
Name
|
Fmoc-βPhPro-OH
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1([C@H](C(=O)O)C(CC1)C1=CC=CC=C1)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was shaken for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaking
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 145 min
|
|
Duration
|
145 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was shaken for another 25 min
|
|
Duration
|
25 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resin was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DCM (5×100 ml), methanol (2×100 ml) and DCM (4×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small sample was dried carefully
|
WAIT
|
Type
|
WAIT
|
|
Details
|
deprotected with DCM/piperidine (1:1) for 30 min
|
|
Duration
|
30 min
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N1CCCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
